![molecular formula C12H12N4O2 B15348288 N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide](/img/structure/B15348288.png)
N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-5-oxo-1,3,9-triazatricyclo[63104,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide is a complex organic compound, featuring a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide typically involves multi-step processes. Key steps often include cyclization reactions and acetylation procedures. Reaction conditions can vary but usually involve controlled temperatures and specific catalysts to facilitate the formation of the desired tricyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may employ automated systems for precise control of reaction parameters. This ensures high yield and purity of the compound, which is essential for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions It Undergoes: N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide can participate in several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions generally require controlled temperatures, pH levels, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed: Depending on the reaction type and conditions, major products can vary significantly. For example, oxidation may lead to the formation of more complex tricyclic derivatives, while reduction could simplify the structure to more linear forms. Substitution reactions often result in functionalized derivatives with altered chemical properties.
Scientific Research Applications
Chemistry: In chemistry, N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure provides a valuable template for exploring new chemical reactions and properties.
Biology: Biologically, this compound may serve as a probe for studying enzyme activities or as a ligand in receptor binding studies. Its interactions with biological molecules can provide insights into biochemical pathways and mechanisms.
Medicine: In medicine, research has explored the potential of this compound as a therapeutic agent. Its ability to modulate specific biochemical targets makes it a candidate for drug development.
Industry: Industrial applications include its use as an intermediate in the synthesis of other complex chemicals, potentially contributing to the development of new materials and products.
Mechanism of Action
The mechanism of action of N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The compound's tricyclic structure is crucial for its binding affinity and specificity, influencing its overall biological effects.
Comparison with Similar Compounds
N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide can be compared to other tricyclic compounds with similar frameworks. Examples include various triazatricyclic compounds used in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide |
InChI |
InChI=1S/C12H12N4O2/c1-6-8(15-7(2)17)9-11-10(12(6)18)14-5-16(11)4-3-13-9/h5H,3-4H2,1-2H3,(H,15,17) |
InChI Key |
ZYHKXFHNBGONRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NCCN3C2=C(C1=O)N=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


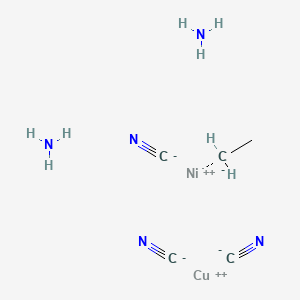
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
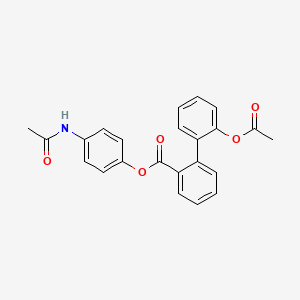

![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
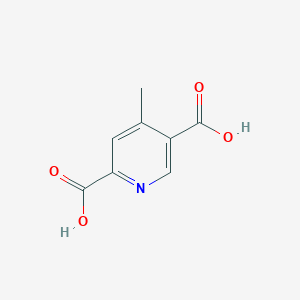
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
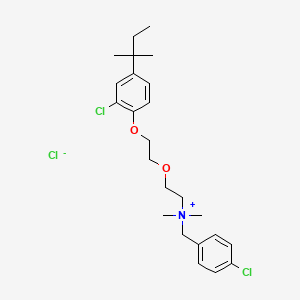
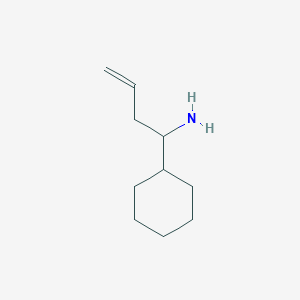
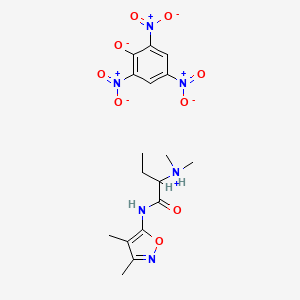


![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
